molecular formula C14H18N2O2 B3008825 1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea CAS No. 2034298-26-3

1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea

Cat. No.: B3008825
CAS No.: 2034298-26-3
M. Wt: 246.31
InChI Key: IHIAAXFAXIZJIC-UHFFFAOYSA-N
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Description

1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to modulation of biological processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea is unique due to the presence of both the benzofuran moiety and the urea group, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)propyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-15-14(17)16-9-5-7-12-10-11-6-3-4-8-13(11)18-12/h3-4,6,8,10H,2,5,7,9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIAAXFAXIZJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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